molecular formula C15H9N3O5 B12499681 2-(6-nitro-1,3-benzodioxol-5-yl)quinazolin-4(3H)-one

2-(6-nitro-1,3-benzodioxol-5-yl)quinazolin-4(3H)-one

Cat. No.: B12499681
M. Wt: 311.25 g/mol
InChI Key: GEHMOXZSTBXQGX-UHFFFAOYSA-N
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Description

2-(6-Nitro-1,3-benzodioxol-5-yl)quinazolin-4(3H)-one is a synthetic small molecule built on the privileged 4(3H)-quinazolinone scaffold, a structure recognized for its significant and broad biological potential in medicinal chemistry . This compound features a benzodioxole group substituted with a nitro moiety, a structural feature known to influence molecular planarity and intermolecular interactions, which can be critical for binding to biological targets . The 4(3H)-quinazolinone core is extensively documented in scientific literature for its diverse pharmacological activities, making derivatives of high interest for developing novel therapeutic agents . Research into quinazolinone-based compounds has demonstrated promising biological activities, including anticancer effects through mechanisms such as inhibition of protein kinases like Polo-like kinase 1 (Plk1) and BRAF, as well as antimicrobial properties against a range of bacterial and fungal pathogens . The structural features of this compound suggest potential as a valuable chemical tool for probing enzyme function and cellular pathways, particularly in oncology and infectious disease research. Scientists can utilize this compound as a key intermediate for further structural optimization or as a reference standard in bioactivity screening campaigns. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C15H9N3O5

Molecular Weight

311.25 g/mol

IUPAC Name

2-(6-nitro-1,3-benzodioxol-5-yl)-3H-quinazolin-4-one

InChI

InChI=1S/C15H9N3O5/c19-15-8-3-1-2-4-10(8)16-14(17-15)9-5-12-13(23-7-22-12)6-11(9)18(20)21/h1-6H,7H2,(H,16,17,19)

InChI Key

GEHMOXZSTBXQGX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C3=NC4=CC=CC=C4C(=O)N3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Niementowski Reaction with Modified Anthranilic Acid

The Niementowski reaction, a classical method for quinazolinone synthesis, involves cyclocondensation of anthranilic acid derivatives with formamide or urea. For this compound, the anthranilic acid precursor must bear the 6-nitro-1,3-benzodioxol-5-yl group.

Procedure :

  • Synthesis of 5-nitro-1,3-benzodioxole-2-carboxylic acid :
    • Nitration of 1,3-benzodioxole-2-carboxylic acid using HNO₃/H₂SO₄ yields the 5-nitro derivative.
    • Yield : ~70% (based on analogous nitrations in).
  • Conversion to anthranilic acid analog :

    • Reduction of the nitro group (e.g., H₂/Pd-C) to an amine, followed by protection/deprotection as needed.
  • Cyclocondensation :

    • React the anthranilic acid derivative with formamide at 150–180°C for 6–8 hours.
    • Key Conditions : Excess formamide, no solvent.
    • Yield : 45–60%.

Limitations : Low yields due to steric hindrance from the bulky benzodioxole group.

Benzoxazinone Intermediate Route

Stepwise Assembly via Benzoxazinones

This method utilizes 3,1-benzoxazin-4-ones as intermediates, which react with amines to form quinazolinones.

Procedure :

  • Synthesis of 2-(6-nitro-1,3-benzodioxol-5-yl)-3,1-benzoxazin-4-one :
    • React 5-nitro-1,3-benzodioxole-2-carbonyl chloride with anthranilic acid in acetic anhydride.
    • Yield : ~65%.
  • Ring-opening with ammonia :
    • Heat the benzoxazinone with aqueous NH₃ (25%) at 100°C for 4 hours.
    • Yield : 50–55%.

Advantages : Higher regioselectivity compared to direct cyclocondensation.

Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A halogenated quinazolinone precursor is coupled with a 6-nitro-1,3-benzodioxol-5-yl boronic acid.

Procedure :

  • Synthesis of 2-bromoquinazolin-4(3H)-one :
    • Brominate 2-methylquinazolin-4(3H)-one using NBS in CCl₄.
    • Yield : 80%.
  • Coupling reaction :
    • React 2-bromoquinazolin-4(3H)-one with 6-nitro-1,3-benzodioxol-5-yl boronic acid under Pd(PPh₃)₄ catalysis.
    • Conditions : K₂CO₃, DME/H₂O, 80°C, 12 hours.
    • Yield : 60–70%.

Advantages : Modular and applicable to diverse substituents.

Reductive Cyclization of Nitro Precursors

Nitro Group Reduction and Lactam Formation

Nitro-substituted intermediates are reduced to amines, followed by cyclization.

Procedure :

  • Synthesis of 2-(6-nitro-1,3-benzodioxol-5-yl)benzamide :
    • Couple 6-nitro-1,3-benzodioxole-5-carboxylic acid with 2-aminobenzamide using EDC/HOBt.
    • Yield : 75%.
  • Reductive cyclization :
    • Treat with Fe/HCl or SnCl₂ in ethanol to reduce the nitro group and induce cyclization.
    • Yield : 50–55%.

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Niementowski Reaction Cyclocondensation of anthranilic acid 45–60 Simple reagents Low yield due to steric hindrance
Benzoxazinone Intermediate Benzoxazinone + NH₃ 50–55 High regioselectivity Multi-step synthesis
Suzuki Coupling Pd-catalyzed cross-coupling 60–70 Modular, high yield Requires halogenated precursor
Reductive Cyclization Nitro reduction + cyclization 50–55 Utilizes nitro as directing group Sensitive to reducing conditions

Critical Reaction Parameters

  • Nitration Efficiency : Direct nitration of 1,3-benzodioxole derivatives requires careful control to avoid over-nitration.
  • Cyclization Temperature : Excessive heat (>180°C) degrades the benzodioxole ring.
  • Catalyst Loading : Pd(PPh₃)₄ at 5 mol% optimizes coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: Various substitution reactions can occur on the benzodioxole or quinazolinone rings, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-nitro-1,3-benzodioxol-5-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Halogenated derivatives (e.g., 6-iodo-2-phenoxymethylquinazolin-4(3H)-one) exhibit distinct electronic profiles due to iodine’s polarizability, which may enhance membrane permeability or halogen bonding .

Biological Activity

2-(6-nitro-1,3-benzodioxol-5-yl)quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone class, notable for its unique structural features combining a nitrobenzodioxole and a quinazolinone moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC15H9N3O5
Molecular Weight311.25 g/mol
IUPAC Name2-(6-nitro-1,3-benzodioxol-5-yl)-3H-quinazolin-4-one
InChIInChI=1S/C15H9N3O5/c19-15...
Canonical SMILESC1OC2=C(O1)C=C(C(=C2)...

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing physiological responses.

Antimicrobial Activity

Research has demonstrated that quinazolinone derivatives possess significant antimicrobial properties. A study evaluating the antimicrobial efficacy of various quinazolinone compounds found that those with structural similarities to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives with halogen substitutions showed enhanced antibacterial effects against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Quinazolinone derivatives are known to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. Specific investigations have reported that compounds similar to this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting a promising avenue for therapeutic development .

Study on Antimicrobial Efficacy

In a study published in Pharmaceutical Sciences, researchers synthesized several quinazolinone derivatives and evaluated their antimicrobial properties using the broth microdilution method. Among the tested compounds, those bearing a nitro group exhibited strong activity against Pseudomonas aeruginosa and Candida albicans, indicating that the presence of the nitrobenzodioxole moiety may enhance the biological effectiveness of these derivatives .

Evaluation of Anticancer Properties

Another significant study focused on the anticancer properties of quinazolinones, including this compound. The findings revealed that these compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The mechanism was linked to the modulation of apoptosis-related proteins such as Bcl-2 and caspases .

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